molecular formula C8H13N3O B2446134 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol CAS No. 1528505-38-5

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol

Cat. No.: B2446134
CAS No.: 1528505-38-5
M. Wt: 167.212
InChI Key: YOCZIQYIDLPSNP-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with an ethan-1-ol group attached to the triazole ring

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-4-8-10-9-7-3-1-2-5-11(7)8/h12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZIQYIDLPSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CCO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528505-38-5
Record name 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound interacts with specific kinases involved in tumor growth regulation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study Example : In vitro studies demonstrated that this compound reduced the viability of A549 (lung cancer) and MCF-7 (breast cancer) cells by more than 50% at concentrations of 10 µM over 48 hours.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate that structural modifications can enhance antibacterial efficacy.

Enzyme Inhibition Studies

This compound is being investigated as a potential inhibitor for various enzymes involved in metabolic pathways. Its unique structure allows it to serve as a scaffold for developing more potent inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents can lead to different levels of activity against targeted enzymes and receptors.

Synthetic Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Optimization for Yield : Methods such as continuous flow synthesis may be employed to enhance yield and purity.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol lies in its specific combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol (CAS: 83674606) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O. The compound features a triazolo-pyridine scaffold which is known for its versatility in drug design. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
SMILESC1CCN2C(=NN=C2CCO)C1
InChIInChI=1S/C8H13N3O/c12-6-4...

Anticancer Potential

The anticancer activity of triazolo-pyridine derivatives has been documented extensively. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating pathways such as Bcl-2 and caspase activation. For example, a study reported that a related triazolo compound exhibited an IC50 value of less than 10 µM against A-431 cells . Although direct studies on this compound are needed for confirmation, its structural similarities suggest potential anticancer activity.

Neuropharmacological Effects

Triazolo derivatives have been explored for their neuropharmacological effects. Some studies indicate that these compounds may possess anxiolytic and anticonvulsant properties. The mechanism often involves modulation of GABAergic neurotransmission . Animal models have shown promising results with related compounds reducing seizure activity significantly.

Structure-Activity Relationship (SAR)

The SAR of triazolo-pyridine derivatives indicates that modifications at specific positions can enhance biological activity. Key findings include:

  • Substituents on the pyridine ring : Electron-donating groups tend to increase potency.
  • Hydroxyl groups : Presence enhances solubility and biological activity.

A detailed analysis of related compounds has revealed that certain substitutions can lead to improved binding affinities for target proteins involved in disease processes .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various triazolo-pyridine derivatives including those closely related to this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : A derivative was tested against multiple cancer cell lines and demonstrated a high degree of cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin .

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